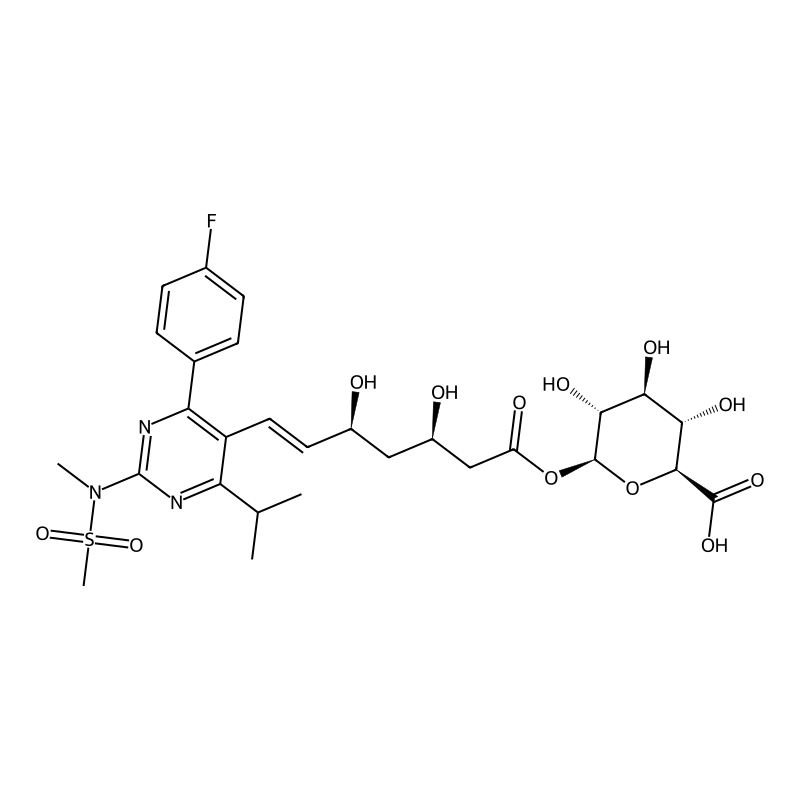

Rosuvastatin acyl-B-D-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Rosuvastatin acyl-β-D-glucuronide (Rosuvastatin Acyl-Glucuronide) is a metabolite of Rosuvastatin, a medication belonging to the class of HMG-CoA reductase inhibitors commonly prescribed to lower cholesterol. While Rosuvastatin itself is the active ingredient in the drug, the body metabolizes it into Rosuvastatin Acyl-Glucuronide, which is then eliminated through urine and feces [].

Role in Pharmacokinetic Studies

Rosuvastatin Acyl-Glucuronide plays a significant role in pharmacokinetic studies. Pharmacokinetics is the branch of pharmacology that deals with how the body absorbs, distributes, metabolizes, and excretes drugs []. By measuring the levels of Rosuvastatin Acyl-Glucuronide in the blood or urine, researchers can gain valuable insights into how the body processes Rosuvastatin. This information can be used to determine the optimal dosage, identify potential drug interactions, and assess the effectiveness of the medication in different patient populations [].

Rosuvastatin acyl-β-D-glucuronide is a significant metabolite of rosuvastatin, a widely used statin drug that functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This compound is characterized by its chemical formula C28H36FN3O12S and is classified under small molecules with approved therapeutic use. The glucuronide conjugation enhances the solubility and excretion of rosuvastatin, facilitating its pharmacokinetic properties and reducing potential toxicity .

The formation of rosuvastatin acyl-β-D-glucuronide involves the glucuronidation process, which is catalyzed by the uridine 5′-diphosphoglucuronosyltransferase enzymes. This process typically occurs in the liver, where the drug is conjugated with glucuronic acid, resulting in increased molecular weight and enhanced water solubility. The acyl-β-D-glucuronide can further undergo hydrolysis or interact with various enzymes, influencing its pharmacological activity and potential drug-drug interactions .

Rosuvastatin acyl-β-D-glucuronide exhibits biological activity primarily through its role as a metabolite of rosuvastatin. It contributes to the drug's lipid-lowering effects, which are essential in managing cardiovascular diseases. Additionally, this metabolite may influence the inhibition of certain cytochrome P450 enzymes, particularly CYP2C8, thereby affecting the metabolism of co-administered drugs . The interaction with these enzymes can lead to altered pharmacokinetics of other medications, highlighting the importance of understanding its biological implications.

The synthesis of rosuvastatin acyl-β-D-glucuronide typically involves the following steps:

- Starting Material: Rosuvastatin is used as the starting compound.

- Glucuronidation: The reaction is facilitated by uridine 5′-diphosphoglucuronosyltransferase enzymes which catalyze the transfer of glucuronic acid to the hydroxyl group on rosuvastatin.

- Purification: The resultant product is purified using chromatographic techniques to isolate rosuvastatin acyl-β-D-glucuronide from other metabolites and unreacted starting materials.

This synthetic pathway ensures that the compound retains its biological activity while enhancing solubility and excretion profiles .

Research has shown that rosuvastatin acyl-β-D-glucuronide can inhibit certain cytochrome P450 enzymes, particularly CYP2C8. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme. For instance, compounds like gemfibrozil and clopidogrel have been studied for their interaction mechanisms with this glucuronide metabolite . Understanding these interactions is vital for optimizing therapeutic regimens and minimizing adverse effects.

Several compounds share structural or functional similarities with rosuvastatin acyl-β-D-glucuronide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Atorvastatin | Statin | Cholesterol reduction | Extensive metabolism via CYP3A4; higher risk for interactions |

| Simvastatin | Statin | Cholesterol reduction | Metabolized by CYP3A4; has multiple active metabolites |

| Fluvastatin | Statin | Cholesterol reduction | Less hydrophilic than rosuvastatin; more CYP interactions |

| Gemfibrozil | Fibric acid derivative | Lipid-lowering | Inhibits CYP2C8; forms acyl glucuronides |

Rosuvastatin acyl-β-D-glucuronide stands out due to its high hydrophilicity and minimal metabolism via cytochrome P450 pathways, which reduces the likelihood of drug-drug interactions compared to other statins . Its unique synthesis pathway and significant role in enhancing the pharmacokinetic profile of rosuvastatin further distinguish it within this class of compounds.

High Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard analytical approach for the detection and quantification of rosuvastatin acyl-β-D-glucuronide in biological matrices [1] [2]. The exceptional sensitivity and selectivity of this technique make it particularly suited for analyzing this unstable metabolite that undergoes rapid degradation under physiological conditions [3] [4].

Chromatographic Conditions and Optimization

The development of robust High Performance Liquid Chromatography-Tandem Mass Spectrometry methods for rosuvastatin acyl-β-D-glucuronide requires careful optimization of chromatographic parameters to ensure adequate separation and detection sensitivity [1] [5]. Reverse-phase chromatography using C18 stationary phases has proven most effective, with column dimensions of 2.1 × 100 mm packed with sub-2 micrometer particles providing enhanced resolution and peak shape [6] [7]. The mobile phase typically consists of 0.1% formic acid in water containing 5 millimolar ammonium acetate (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), maintaining a pH range of 3.5-4.0 to preserve metabolite stability during analysis [8] [1].

Gradient elution protocols have demonstrated superior performance compared to isocratic conditions, with typical flow rates ranging from 0.3 to 0.8 milliliters per minute [6] [7]. Column temperature control at 40-45°C ensures reproducible retention times and peak shapes while maintaining adequate separation from potential interfering compounds [9] [8]. Injection volumes are optimized between 5-20 microliters to prevent column overloading while maintaining sufficient sensitivity for low-concentration samples [1] [9].

Mass Spectrometric Detection Parameters

The mass spectrometric detection of rosuvastatin acyl-β-D-glucuronide utilizes positive electrospray ionization mode, which provides enhanced sensitivity compared to negative ionization [1] [9]. The characteristic precursor-to-product ion transition of mass-to-charge ratio 658.2 → 482.1 represents the neutral loss of the glucuronide moiety (176 Da), providing both sensitivity and specificity for this metabolite [2] [10]. Collision energy optimization between 25-40 electron volts and fragmentor voltage settings of 140-160 volts ensure maximum signal intensity while maintaining adequate fragmentation patterns for structural confirmation [9] [8].

The lower limit of quantification typically ranges from 0.1 to 0.5 nanograms per milliliter, which is adequate for pharmacokinetic studies and bioequivalence assessments [1] [8]. Linear dynamic ranges extending from 0.1 to 100 nanograms per milliliter cover both therapeutic and supratherapeutic concentration levels encountered in clinical studies [6] [8].

Sample Preparation and Extraction Procedures

Sample preparation protocols for rosuvastatin acyl-β-D-glucuronide analysis must address the inherent instability of acyl glucuronides while maintaining analytical sensitivity [3] [4]. Protein precipitation using acetonitrile remains the most commonly employed extraction technique, providing adequate recovery (70-95%) while minimizing sample processing time [9] [8]. Solid-phase extraction methods offer enhanced selectivity but require additional method validation to ensure metabolite stability during the extraction process [1] [11].

Critical sample handling procedures include immediate acidification of plasma samples to pH 3.5-4.0 using sodium acetate buffer, rapid cooling to 4°C, and processing within 2-4 hours to minimize degradation [8] [3]. The use of stabilizing agents such as 0.1 molar potassium phosphate buffer has shown effectiveness in preserving metabolite integrity during sample storage and analysis [12] [13].

Liquid Chromatography-Nuclear Magnetic Resonance Structural Elucidation Techniques

Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy provides unparalleled structural characterization capabilities for rosuvastatin acyl-β-D-glucuronide, enabling definitive identification of glucuronidation sites and confirmation of conjugate structures [14] [12] [13]. This hyphenated technique combines the separation power of liquid chromatography with the structural elucidation capabilities of nuclear magnetic resonance spectroscopy, making it invaluable for metabolite identification and structural confirmation studies [15] [16].

Nuclear Magnetic Resonance Parameter Optimization

The optimization of nuclear magnetic resonance parameters for rosuvastatin acyl-β-D-glucuronide analysis requires careful consideration of sensitivity, resolution, and acquisition time constraints [14] [12]. High-field nuclear magnetic resonance spectrometers operating at 600-800 megahertz for proton detection and 150-200 megahertz for carbon-13 detection provide the sensitivity necessary for metabolite characterization in biological matrices [15] [17]. Acquisition times of 15-30 minutes with 128-512 scans enable adequate signal-to-noise ratios for structural assignment while maintaining reasonable analysis throughput [15] [12].

Spectral width optimization between 12,000-16,000 hertz ensures complete coverage of the chemical shift range while maintaining digital resolution of 0.5-1.0 hertz per point for accurate peak assignment [15] [12]. Temperature control at 298-308 Kelvin prevents thermal degradation of the labile acyl glucuronide while maintaining optimal spectroscopic conditions [13] [15].

Solvent Systems and Flow Considerations

The selection of deuterated solvent systems for Liquid Chromatography-Nuclear Magnetic Resonance analysis of rosuvastatin acyl-β-D-glucuronide requires balancing chromatographic compatibility with nuclear magnetic resonance sensitivity [15] [12]. Deuterium oxide/acetonitrile-d3 mixtures provide excellent chromatographic performance while minimizing solvent interference in nuclear magnetic resonance spectra [18] [15]. Flow rates of 50-100 microliters per minute represent an optimal compromise between chromatographic resolution and nuclear magnetic resonance sensitivity requirements [15] [18].

Sample volumes of 50-120 microliters are typically required for adequate nuclear magnetic resonance sensitivity, necessitating multiple liquid chromatography injections or fraction collection approaches for comprehensive structural characterization [15] [17]. Water suppression techniques such as WET (Water suppression Enhanced through T1 effects) or WATERGATE (WATER suppression by GrAdient Tailored Excitation) are essential for eliminating solvent interference and enhancing metabolite signal detection [18] [15].

Structural Assignment Methodologies

Two-dimensional nuclear magnetic resonance experiments including Nuclear Overhauser Enhancement Spectroscopy, Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation provide comprehensive structural information for rosuvastatin acyl-β-D-glucuronide [15] [17] [19]. These experiments enable determination of glucuronidation site, confirmation of β-anomeric configuration, and identification of any positional isomers formed during metabolic conjugation [15] [17].

The anomeric proton resonance of the β-1-acyl glucuronide typically appears as a doublet around 5.6-5.8 parts per million with a coupling constant of 7-8 hertz, providing diagnostic information for structural confirmation [12] [13] [20]. Nuclear Overhauser Enhancement correlations between the anomeric proton and specific protons on the aglycone confirm the site of glucuronidation and stereochemical configuration [15] [17].

Challenges in Acyl Glucuronide Stability During Analysis

The analytical determination of rosuvastatin acyl-β-D-glucuronide presents significant challenges due to the inherent chemical instability of acyl glucuronides under physiological and analytical conditions [3] [4] [21]. These conjugates undergo spontaneous transacylation reactions and hydrolysis, leading to the formation of positional isomers and degradation products that complicate accurate quantification [22] [23] [24].

Transacylation and Hydrolysis Kinetics

Rosuvastatin acyl-β-D-glucuronide exhibits rapid degradation kinetics with half-lives ranging from 0.5-2.0 hours at room temperature and physiological pH [3] [21] [25]. The primary degradation pathways include intramolecular transacylation leading to 2-, 3-, and 4-positional isomers, and hydrolysis resulting in the release of the parent rosuvastatin molecule [26] [12] [22]. The rate of these reactions is highly dependent on pH, temperature, and the presence of nucleophiles in the analytical matrix [3] [4] [24].

At pH 7.4 and 37°C, typical of physiological conditions, rosuvastatin acyl-β-D-glucuronide shows extensive degradation with only 15-35% remaining after 24 hours [3] [25]. The formation of multiple isomeric products creates complex chromatographic profiles that require baseline separation to prevent analytical interference [26] [27] [22]. Temperature reduction to 4°C significantly improves stability, extending the half-life to 4-8 hours and increasing the percentage remaining after 24 hours to 65-85% [3] [25].

pH-Dependent Degradation Mechanisms

The stability of rosuvastatin acyl-β-D-glucuronide shows strong pH dependence, with acidic conditions (pH 3.5-4.0) providing substantially improved stability compared to neutral or alkaline environments [3] [4] [28]. Under acidic conditions at room temperature, the half-life extends to 8-24 hours with 75-90% of the conjugate remaining after 24 hours [3] [25]. This pH effect is attributed to the protonation of hydroxyl groups on the glucuronide ring, which reduces the nucleophilicity and subsequent transacylation reactivity [22] [23].

The mechanism of pH-dependent degradation involves the formation of a reactive oxocarbonium ion intermediate that can undergo nucleophilic attack by water (hydrolysis) or intramolecular hydroxyl groups (transacylation) [22] [23] [24]. The relative rates of these competing pathways determine the final product distribution and overall analytical complexity [26] [12] [22].

Matrix Effects and Interference

Biological matrices present additional challenges for rosuvastatin acyl-β-D-glucuronide analysis due to the presence of endogenous nucleophiles, proteins, and enzymatic activities that can accelerate degradation [3] [4] [29]. Plasma proteins, particularly albumin, can interact with acyl glucuronides through covalent binding mechanisms, leading to apparent metabolite loss and potential analytical interference [30] [31] [3].

Endogenous β-glucuronidase activity in plasma and tissue samples can catalyze hydrolysis of the glucuronide conjugate, leading to underestimation of metabolite concentrations and overestimation of parent drug levels [32] [33]. Matrix effects on electrospray ionization can also impact quantitative accuracy, with typical matrix factors ranging from 85-115% for rosuvastatin acyl-β-D-glucuronide in human plasma [9] [8].

Validation Parameters for Bioanalytical Assays

The validation of bioanalytical methods for rosuvastatin acyl-β-D-glucuronide requires comprehensive assessment of method performance characteristics according to regulatory guidelines while addressing the unique challenges posed by acyl glucuronide instability [34] [35] [36]. The validation process must demonstrate that the analytical method can reliably and reproducibly quantify the metabolite in biological matrices under the conditions of intended use [37] [38] [39].

Accuracy and Precision Requirements

Accuracy assessment for rosuvastatin acyl-β-D-glucuronide methods requires careful consideration of the metabolite's inherent instability and potential matrix interactions [34] [38]. Acceptance criteria for accuracy typically range from 85-115% of nominal concentrations, with most validated methods achieving performance between 95-110% [40] [41] [38]. The use of stable isotope-labeled internal standards, such as rosuvastatin-d6-acyl-β-D-glucuronide, provides optimal compensation for matrix effects and extraction variability [9] [8].

Precision assessment includes both intra-run (repeatability) and inter-run (intermediate precision) evaluations, with acceptance criteria of ≤15% coefficient of variation for most concentration levels and ≤20% at the lower limit of quantification [34] [38]. The instability of acyl glucuronides typically results in higher variability at low concentrations, necessitating careful optimization of sample handling and analysis conditions [3] [4]. Typical method performance achieves precision values of 3-12% coefficient of variation across the analytical range [9] [8].

Selectivity and Specificity Assessment

Selectivity evaluation for rosuvastatin acyl-β-D-glucuronide methods must demonstrate the absence of interference from endogenous matrix components, concomitant medications, and degradation products [34] [38]. The formation of positional isomers during acyl glucuronide degradation creates particular challenges for specificity, requiring baseline chromatographic separation from the 2-, 3-, and 4-isomeric forms [26] [27] [22].

Mass spectrometric detection using characteristic precursor-to-product ion transitions provides enhanced specificity compared to ultraviolet detection, with the neutral loss of glucuronide (176 Da) serving as a diagnostic fragmentation pattern [2] [9]. Ion ratio monitoring using secondary transitions can provide additional confirmation of analyte identity and freedom from interference [38] [39].

Calibration Range and Sensitivity

The calibration range for rosuvastatin acyl-β-D-glucuronide assays must encompass the expected concentration range in clinical samples while maintaining adequate precision and accuracy at both extremes [34] [38]. Typical linear ranges extend from 0.1-100 nanograms per milliliter, covering therapeutic exposures and potential supratherapeutic levels encountered in drug interaction studies [9] [8].

Lower limit of quantification determination requires assessment of both signal-to-noise ratios (≥5:1) and analytical precision (≤20% coefficient of variation) [34] [38]. Most validated methods achieve lower limits of quantification between 0.1-0.5 nanograms per milliliter, which is adequate for pharmacokinetic studies and safety assessments [1] [9] [8]. Upper limit of quantification should remain within the linear range and demonstrate acceptable accuracy and precision without saturation effects [38] [39].

Recovery and Matrix Effect Evaluation

Recovery assessment for rosuvastatin acyl-β-D-glucuronide methods must account for both extraction efficiency and metabolite stability during sample processing [34] [38]. Typical recovery values range from 50-120%, with most protein precipitation methods achieving 70-95% recovery [9] [8]. The use of post-extraction spike experiments can differentiate between true extraction recovery and degradation losses during processing [38] [39].

Matrix effect evaluation requires assessment in multiple plasma lots to account for inter-individual variability in endogenous components [34] [38]. Acceptable matrix factors typically range from 85-115%, with most methods achieving values between 90-110% [9] [8]. The use of stable isotope-labeled internal standards provides optimal compensation for matrix effects and should demonstrate similar matrix response to the analyte [38] [39].

Stability Assessment and Documentation

Stability validation for rosuvastatin acyl-β-D-glucuronide requires comprehensive assessment under all anticipated storage and analysis conditions [34] [38]. Short-term stability assessment includes bench-top stability at room temperature, processed sample stability in the autosampler, and stability through freeze-thaw cycles [3] [32]. Long-term stability evaluation encompasses storage at -20°C and -80°C for periods covering the anticipated sample storage duration [32] [33].

Stability acceptance criteria typically require ≥85% of the original concentration remaining under all tested conditions [34] [38]. Given the inherent instability of acyl glucuronides, acidification of samples to pH 3.5-4.0 and storage at -80°C represents the optimal approach for long-term sample preservation [3] [32]. Quality control samples should include stability-indicating concentrations to monitor degradation during routine analysis [3] [4].